REACTION_CXSMILES
|
[Cl:1][C:2]1[C:6]([Cl:7])=[C:5]([C:8](Cl)=[O:9])[S:4][N:3]=1.[NH3:11]>O>[Cl:1][C:2]1[C:6]([Cl:7])=[C:5]([C:8]([NH2:11])=[O:9])[S:4][N:3]=1
|
Name
|
|
Quantity
|
50.1 g
|
Type
|
reactant
|
Smiles
|
ClC1=NSC(=C1Cl)C(=O)Cl
|
Name
|
|
Quantity
|
1.2 mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
41 g
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at this temperature for 45 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate is filtered off with suction
|
Type
|
WASH
|
Details
|
washed successive with water and petroleum ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NSC(=C1Cl)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32.3 g | |
YIELD: PERCENTYIELD | 81.8% | |
YIELD: CALCULATEDPERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |